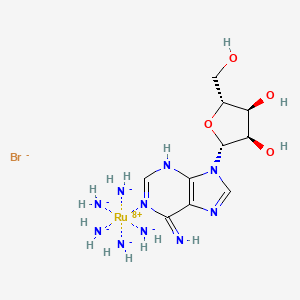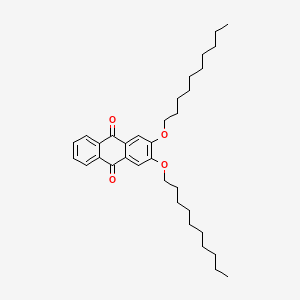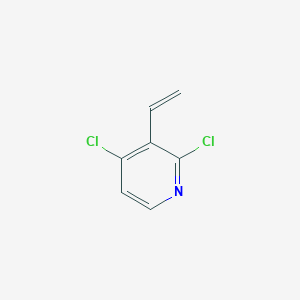
2,4-Dichloro-3-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-vinylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a vinyl group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-vinylpyridine typically involves the chlorination of 3-vinylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms at the 2nd and 4th positions of the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization Reactions:
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar solvents (e.g., methanol) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) in the presence of suitable monomers.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-carboxylic acid derivatives.
Polymerization: Vinylpyridine-based polymers.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4-Dichloro-3-vinylpyridine exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the vinyl group. These electronic effects influence the compound’s behavior in various chemical reactions, such as nucleophilic substitution and polymerization.
Comparación Con Compuestos Similares
2,4-Dichloropyridine: Lacks the vinyl group, making it less versatile in polymerization reactions.
3-Vinylpyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Dichloro-3-methylpyridine: The methyl group provides different steric and electronic properties compared to the vinyl group.
Uniqueness: 2,4-Dichloro-3-vinylpyridine is unique due to the combination of the electron-withdrawing chlorine atoms and the electron-donating vinyl group. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both academic and industrial research.
Propiedades
Fórmula molecular |
C7H5Cl2N |
|---|---|
Peso molecular |
174.02 g/mol |
Nombre IUPAC |
2,4-dichloro-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
Clave InChI |
ZMSWZEMNZUMXDN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


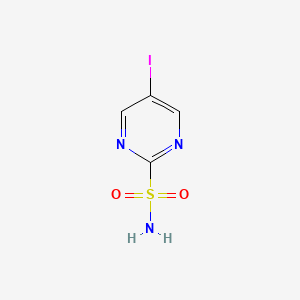
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
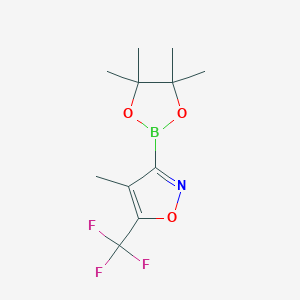
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)




![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

